2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN7O3S/c1-17-31-21-10-6-7-11-23(21)36(17)13-12-26-34-28-18-14-24(39-2)25(40-3)15-22(18)33-29(37(28)35-26)41-16-27(38)32-20-9-5-4-8-19(20)30/h4-11,14-15H,12-13,16H2,1-3H3,(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAJFIDUADTJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC(=O)NC6=CC=CC=C6F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a synthetic small molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure incorporates several pharmacophoric elements:
- Dimethoxy and Fluorophenyl Groups : These groups may enhance lipophilicity and bioavailability.
- Triazoloquinazoline Core : Known for its diverse biological activities, including anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds containing the triazoloquinazoline core exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 2-((8,9-dimethoxy...) | 0.5 | CDK2 |
| Control (e.g., Doxorubicin) | 0.4 | Topoisomerase II |
In vitro studies demonstrated that the compound effectively inhibits cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Tests against Escherichia coli and Staphylococcus aureus yielded minimum inhibitory concentrations (MICs) in the low micromolar range.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 5 |
| S. aureus | 10 |
These results suggest that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways .
The proposed mechanisms of action for this compound include:
- Kinase Inhibition : The triazoloquinazoline moiety is known to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
- Antimicrobial Mechanism : Potential disruption of bacterial ribosomal function or cell wall integrity.
Case Study 1: Cancer Cell Line Testing
A study conducted by Becerra et al. assessed the efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties against multi-drug resistant strains. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential in treating resistant infections .
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities
Key Observations:
Benzimidazole Derivatives :
- The target compound’s benzoimidazole-ethyl chain may enhance DNA intercalation compared to simpler benzimidazole-thioacetamides (e.g., W1) .
- Compound 28’s IDO1 inhibition highlights the role of benzimidazole positioning in immune modulation .
Fluorophenyl Substituents: Both the target compound and 9b /Compound 9 incorporate fluorophenyl groups, suggesting improved pharmacokinetics (e.g., metabolic stability) over non-halogenated analogues.
Thioacetamide Linkers :
- The thioether bridge in the target compound likely enhances redox stability compared to ether or ester linkages in analogues like 9b .
Preparation Methods
Cyclocondensation of [2-(3-Heteroaryl-Triazol-5-yl)Phenyl]Amines
The triazoloquinazoline nucleus is constructed via a [5+1] cyclocondensation reaction. A mixture of [2-(3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-yl)phenyl]amine and carbon disulfide in dimethylformamide (DMF) at 110°C for 12 hours yields the 5-thioxo-triazoloquinazoline intermediate. For the 8,9-dimethoxy variant, pre-functionalized anthranilic acid derivatives (e.g., 3,4-dimethoxy-2-nitrobenzoic acid) are reduced to the corresponding diamine, which undergoes cyclization with cyanogen bromide to form the quinazoline backbone.
Reaction Conditions:
Introduction of the Benzimidazole Side Chain
N-Alkylation of 2-Methylbenzimidazole
The 2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl group is introduced via N-alkylation. 2-Methylbenzimidazole is treated with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 8 hours, producing 1-(2-bromoethyl)-2-methyl-1H-benzo[d]imidazole. This intermediate is subsequently coupled to the triazoloquinazoline core through nucleophilic substitution.
Reaction Conditions:
Thioetherification with N-(2-Fluorophenyl)Acetamide
Alkylation of Triazoloquinazoline-5-thiol
The 5-thiol group on the triazoloquinazoline core reacts with N-(2-fluorophenyl)-2-chloroacetamide in a base-mediated thioetherification. Potassium tert-butoxide (t-BuOK) in THF facilitates deprotonation of the thiol, enabling nucleophilic attack on the chloroacetamide derivative.
Reaction Conditions:
- Base: t-BuOK (2.2 equiv)
- Solvent: THF
- Temperature: 25°C (room temperature)
- Reaction Time: 6 hours
- Yield: 70–85%
Optimization and Challenges
Regioselectivity in Cyclocondensation
The 8,9-dimethoxy orientation requires careful control during the quinazoline cyclization step. Use of ortho-methoxy-substituted phenylenediamines ensures correct regiochemistry, as demonstrated by NMR analysis of intermediates.
Purification of Hydrophobic Intermediates
High-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile/water, 70:30) resolves closely related byproducts, particularly regioisomers of the triazoloquinazoline.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis challenges arise from the compound’s structural complexity, including its triazoloquinazoline core, benzimidazole substituent, and thioacetamide linkage. To optimize yields:
- Stepwise Synthesis: Break the synthesis into modular steps, e.g., constructing the triazoloquinazoline core first, followed by benzimidazole coupling and thioacetamide formation .
- Solvent and Temperature Control: Use polar aprotic solvents (e.g., DMF or DMSO) for coupling reactions and maintain temperatures between 60–80°C to balance reactivity and side-product formation .
- Purification: Employ reverse-phase HPLC to isolate the final product, ensuring >95% purity by monitoring retention times and UV absorption profiles .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement of single-crystal data to resolve the triazoloquinazoline core’s conformation and substituent orientation. Anisotropic displacement parameters can clarify thermal motion in the methoxy groups .
- NMR Spectroscopy: Conduct H/C NMR in deuterated DMSO to assign peaks, focusing on the benzimidazole NH (~12 ppm) and fluorophenyl aromatic protons. 2D COSY and HSQC experiments resolve overlapping signals .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H] ~664 Da) and detects fragmentation patterns indicative of thioacetamide cleavage .
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- Kinase Inhibition Assays: Prioritize kinases implicated in cancer (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Compare IC values to reference inhibitors like Erlotinib .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include a positive control (e.g., Doxorubicin) and validate results via flow cytometry for apoptosis markers .
- Solubility Optimization: Prepare stock solutions in DMSO (<0.1% final concentration) and use surfactants (e.g., Cremophor EL) for in vitro assays to mitigate aggregation .
Advanced Questions
Q. What strategies are effective for elucidating the mechanism of action in cancer models?
Methodological Answer:
- Target Deconvolution: Employ chemoproteomics (e.g., activity-based protein profiling) to identify binding partners in cell lysates. Use biotinylated analogs for pull-down assays followed by LC-MS/MS analysis .
- Pathway Analysis: Perform RNA-seq or phosphoproteomics on treated cells to map downstream effects. Focus on pathways like PI3K/AKT/mTOR, which are commonly modulated by triazoloquinazoline derivatives .
- In Vivo Validation: Use xenograft models (e.g., nude mice with HT-29 tumors) to assess efficacy. Monitor pharmacokinetics (plasma half-life, bioavailability) via LC-MS and correlate with tumor growth inhibition .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to the methoxy groups (e.g., ethoxy, halogen), benzimidazole substituents (e.g., Cl, CF), and fluorophenyl ring (e.g., para-F removal). Compare bioactivity to establish pharmacophore requirements .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data. Validate models with leave-one-out cross-validation (q > 0.5) .
- Free-Wilson Analysis: Quantify contributions of individual substituents to activity. For example, the 2-fluorophenyl group may enhance target binding via hydrophobic interactions .
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Docking Parameters: Adjust protonation states (e.g., imidazole nitrogen tautomerism) and solvation models in molecular docking (e.g., AutoDock Vina). Use consensus scoring across multiple software (e.g., Glide, MOE) .
- Experimental Feedback Loops: Integrate ICReDD’s approach by refining computational models with experimental data (e.g., kinetic solubility, metabolic stability). For example, if logP predictions overestimate permeability, recalibrate with experimental PAMPA results .
- Data Contradiction Analysis: If predicted kinase inhibition lacks experimental validation, assess off-target effects via kinome-wide profiling (e.g., KINOMEscan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
